molecular formula C17H25N3O3 B2615994 tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate CAS No. 1286272-95-4

tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate

Katalognummer B2615994
CAS-Nummer: 1286272-95-4
Molekulargewicht: 319.405
InChI-Schlüssel: KNYZJDCEBYKHBQ-HDJSIYSDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate, also known as ICHMT, is a synthetic compound that has recently gained attention in the scientific community. ICHMT is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling.

Wirkmechanismus

Tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate exerts its effects through the inhibition of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates insulin receptor substrate 1 (IRS-1), leading to decreased insulin signaling and glucose uptake. Inhibition of PTP1B by tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate leads to increased IRS-1 phosphorylation and insulin signaling, resulting in improved glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects
In addition to its effects on insulin signaling, tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate has been shown to modulate other signaling pathways involved in metabolic regulation. For example, tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate has been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of energy metabolism. Activation of AMPK by tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate leads to increased fatty acid oxidation and decreased lipogenesis, which may contribute to its anti-obesity effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate is its specificity for PTP1B, which reduces the likelihood of off-target effects. Additionally, tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate has been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one limitation of tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate is its relatively low potency compared to other PTP1B inhibitors. This may limit its efficacy in vivo and require higher doses for therapeutic effects.

Zukünftige Richtungen

Future research on tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate could focus on several areas, including:
1. Optimization of the synthesis method to improve potency and selectivity.
2. Evaluation of the efficacy of tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate in human clinical trials for the treatment of type 2 diabetes and obesity.
3. Investigation of the effects of tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate on other metabolic pathways, such as mitochondrial function and oxidative stress.
4. Development of novel drug delivery systems to improve the bioavailability and tissue distribution of tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate.
5. Exploration of the potential of tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate as a tool compound for the study of PTP1B function and regulation.
Conclusion
In conclusion, tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate is a promising compound with potential therapeutic applications in the treatment of type 2 diabetes and obesity. Its inhibition of PTP1B leads to improved insulin sensitivity and glucose uptake, as well as anti-obesity effects. Future research on tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate could lead to the development of new treatments for metabolic diseases and a better understanding of PTP1B function and regulation.

Synthesemethoden

The synthesis of tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate involves several steps, including the reaction of tert-butyl (1R,4R)-4-cyclohexyl-1,2,3,6-tetrahydropyridine-1-carboxylate with isonicotinoyl chloride in the presence of a base. The resulting intermediate is then treated with carbonyldiimidazole to form the final product.

Wissenschaftliche Forschungsanwendungen

Tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B inhibition by tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate leads to increased insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. Additionally, tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate has been shown to reduce body weight and improve lipid metabolism in animal models of obesity.

Eigenschaften

IUPAC Name

tert-butyl N-[4-(pyridine-4-carbonylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-14-6-4-13(5-7-14)19-15(21)12-8-10-18-11-9-12/h8-11,13-14H,4-7H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYZJDCEBYKHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901120698
Record name Carbamic acid, N-[trans-4-[(4-pyridinylcarbonyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901120698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate

CAS RN

1286272-95-4
Record name Carbamic acid, N-[trans-4-[(4-pyridinylcarbonyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901120698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.